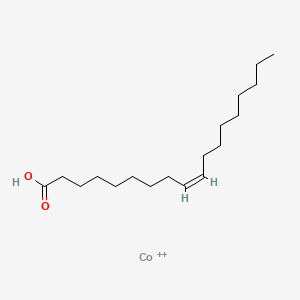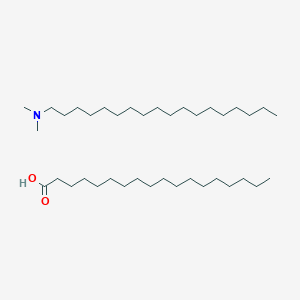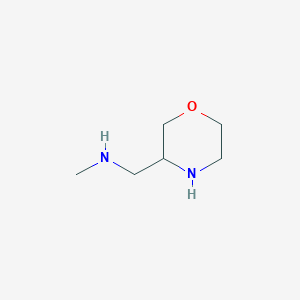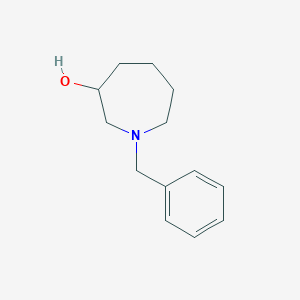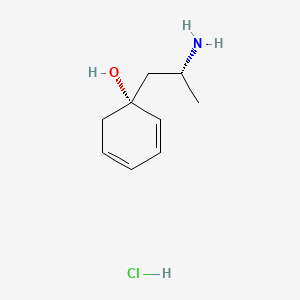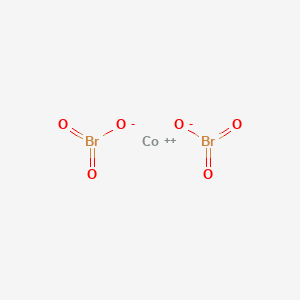
cobalt(II) bromate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(II) bromate is an inorganic compound with the chemical formula Co(BrO₃)₂ It is a cobalt salt of bromic acid and typically appears as a crystalline solid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cobalt(II) bromate can be synthesized through the reaction of cobalt(II) hydroxide or cobalt(II) carbonate with bromic acid. The reaction is typically carried out in an aqueous solution, and the resulting this compound can be isolated by evaporation and crystallization.
Reaction:
Co(OH)2+2HBrO3→Co(BrO3)2+2H2O
Alternatively, this compound can be prepared by the reaction of cobalt(II) sulfate with a soluble bromate salt, such as sodium bromate, in an aqueous solution. The this compound precipitates out of the solution and can be collected by filtration.
Reaction:
CoSO4+2NaBrO3→Co(BrO3)2+Na2SO4
Industrial Production Methods
Industrial production of this compound typically involves the large-scale reaction of cobalt(II) hydroxide with bromic acid. The process is optimized for high yield and purity, and the product is often used in various industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt(II) bromate undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: this compound can participate in redox reactions where it acts as an oxidizing agent. For example, it can oxidize organic compounds or other metal ions.
Substitution Reactions: In aqueous solutions, this compound can undergo substitution reactions where the bromate ion is replaced by other anions.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include reducing agents such as sodium thiosulfate or potassium iodide. These reactions are typically carried out in acidic or neutral aqueous solutions.
Substitution Reactions: These reactions often involve the use of other metal salts or complexing agents in aqueous solutions.
Major Products Formed
Oxidation Reactions: The major products include the reduced form of the oxidizing agent (e.g., bromide ions) and the oxidized form of the reducing agent.
Substitution Reactions: The products depend on the substituting anion but generally include the new cobalt salt and the displaced bromate ion.
Wissenschaftliche Forschungsanwendungen
Cobalt(II) bromate has several scientific research applications, including:
Catalysis: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization reactions.
Analytical Chemistry: this compound is used in analytical chemistry for the determination of certain ions and compounds through redox titrations.
Biological Studies: It is used in biological research to study the effects of cobalt ions on biological systems and to investigate the mechanisms of metal ion toxicity.
Industrial Applications: this compound is used in the manufacturing of certain types of batteries and as an oxidizing agent in various industrial processes.
Wirkmechanismus
The mechanism of action of cobalt(II) bromate involves its ability to act as an oxidizing agent. In biological systems, cobalt ions can interact with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular structures, including DNA, proteins, and lipids. The molecular targets and pathways involved in these processes include the mitochondrial electron transport chain and various antioxidant defense mechanisms.
Vergleich Mit ähnlichen Verbindungen
Cobalt(II) bromate can be compared with other cobalt salts, such as cobalt(II) chloride, cobalt(II) sulfate, and cobalt(II) nitrate. While all these compounds contain cobalt ions, they differ in their anions and, consequently, their chemical properties and applications.
Cobalt(II) Chloride (CoCl₂): Used as a humidity indicator and in the preparation of other cobalt compounds.
Cobalt(II) Sulfate (CoSO₄): Used in electroplating, as a pigment, and in the preparation of catalysts.
Cobalt(II) Nitrate (Co(NO₃)₂): Used in the preparation of cobalt catalysts and in various chemical syntheses.
This compound is unique in its strong oxidizing properties, making it particularly useful in redox reactions and as an oxidizing agent in various applications.
Eigenschaften
IUPAC Name |
cobalt(2+);dibromate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrHO3.Co/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSYMFUQPFZUQZ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Br(=O)=O.[O-]Br(=O)=O.[Co+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2CoO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
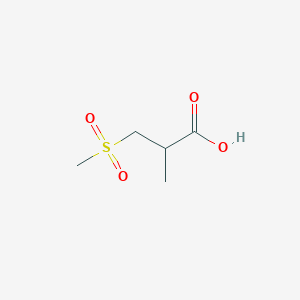
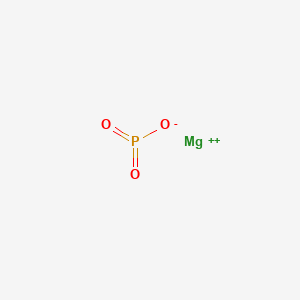
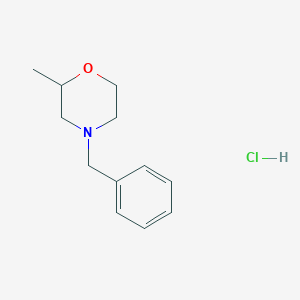
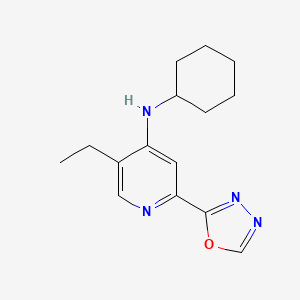
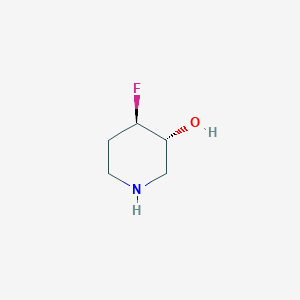
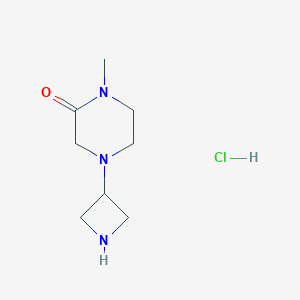
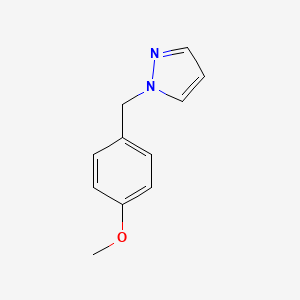
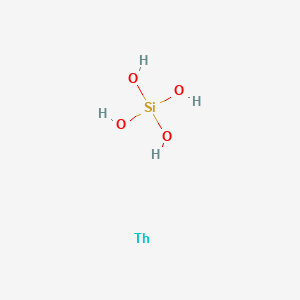
![Ethyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3366821.png)
